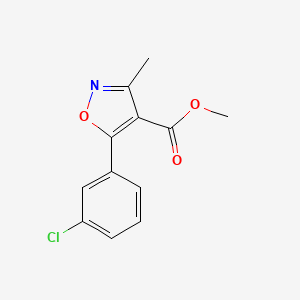

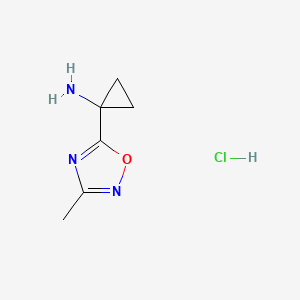

![molecular formula C14H16ClN3O3 B1398609 2-叔丁氧羰基氨基甲基-5-(4-氯苯基)-[1,3,4]恶二唑 CAS No. 1030011-81-4](/img/structure/B1398609.png)

2-叔丁氧羰基氨基甲基-5-(4-氯苯基)-[1,3,4]恶二唑

描述

“2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various methods . The O-acylamidoximes were prepared from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method reported the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through condensation between nitriles, hydroxylamine, and other compounds .Molecular Structure Analysis

The structure of oxadiazoles exhibits C–H…N intermolecular interactions . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings . Molecular geometry calculations are performed using density functional theory by employing 6–31+G (d, p) functional basis set .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .科学研究应用

合成和表征

最近的研究已经通过在三氯氧磷存在下使芳基酰肼与特定酸反应,合成了各种恶二唑衍生物,包括所提到的化合物。这些化合物已使用红外光谱、核磁共振和质谱进行表征,提供了对其分子结构的详细了解。其中一项研究集中于合成带有 2,6-二叔丁基苯酚部分的新型 1,3,4-恶二唑,通过 DPPH 和 FRAP 分析证明了它们显着的抗氧化特性 (Shakir, Ariffin, & Abdulla, 2014)。

生物活性

已经评估了几种恶二唑衍生物的抗菌和抗真菌活性,对各种细菌菌株和真菌物种显示出有希望的结果。例如,2-苯基氨基-5-(2-氯苯基)-1,3,4-恶二唑的电化学合成对肺炎克雷伯菌和大肠杆菌等病原体表现出显着的抗菌活性,以及对黑曲霉和白色念珠菌的抗真菌活性 (Kumar & Srivastava, 2019)。

材料科学应用

恶二唑衍生物还广泛用于材料科学,特别是在有机发光二极管 (OLED) 和聚合物发光器件的开发中。这些化合物用作电子传输材料以增强 OLED 的性能,结构见解表明它们在提高器件效率和性能方面的重要性 (Emmerling 等人,2012 年)。此外,研究还调查了在合成高性能双马来酰亚胺树脂中使用恶二唑衍生物,该树脂表现出良好的溶解性、易加工性和高热稳定性,使其适用于高级复合材料 (Tang 等人,2007 年)。

作用机制

While the specific mechanism of action for “2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole” is not mentioned in the search results, oxadiazole derivatives are known to exhibit a wide range of biological applications . They are commonly used pharmacophores due to their ability to engage in hydrogen-bonding, metabolic stability, and favorable ADME properties .

属性

IUPAC Name |

tert-butyl N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQKZVADDBWQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

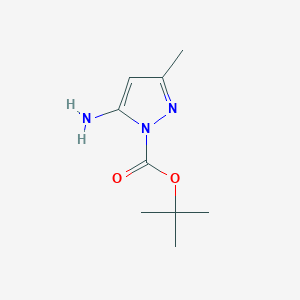

![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

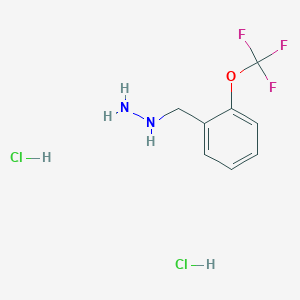

![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)

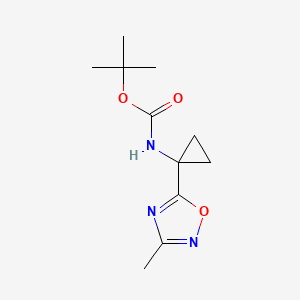

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)

![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)

![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)

![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)